molecular formula C24H21ClN6O3S B10876374 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

Cat. No.: B10876374
M. Wt: 509.0 g/mol
InChI Key: MFJKEYFLNOUVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C23H20ClN5O3S. This compound is notable for its unique structure, which includes a triazole ring, a pyridine ring, and a chlorophenyl group. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable nitrile. The subsequent steps involve the introduction of the chlorophenyl and pyridine groups through substitution reactions. The final step includes the attachment of the methoxyphenylacetyl group via an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or halogen groups.

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE
  • **2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-CHLOROPHENYL)ACETYL]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21ClN6O3S

Molecular Weight

509.0 g/mol

IUPAC Name

N'-[2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C24H21ClN6O3S/c1-34-20-8-2-16(3-9-20)14-21(32)27-28-22(33)15-35-24-30-29-23(17-10-12-26-13-11-17)31(24)19-6-4-18(25)5-7-19/h2-13H,14-15H2,1H3,(H,27,32)(H,28,33)

InChI Key

MFJKEYFLNOUVDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.